![molecular formula C18H26N4O3S B13845453 3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)
3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide involves several stepsThe reaction conditions typically involve the use of polar solvents and controlled temperatures to ensure the desired product yield . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficacy.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Applications De Recherche Scientifique
3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used in the study of structure-activity relationships (SAR) to understand how modifications to its structure affect its biological activity.
Biology: The compound is studied for its effects on cellular pathways, particularly those involved in bone metabolism.
Medicine: It has shown promise as a bone anabolic agent, potentially useful in treating osteoporosis and other bone-related disorders.
Industry: The compound’s properties make it a candidate for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide is primarily mediated through the inhibition of CDK8 (Cyclin-Dependent Kinase 8). This inhibition leads to the modulation of various cellular pathways that promote bone formation and reduce bone resorption .
Comparaison Avec Des Composés Similaires
Similar compounds include other thieno[2,3-b]pyridine derivatives that have been studied for their bone anabolic properties. 3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide stands out due to its optimized pharmacokinetic profile and high in vitro and in vivo efficacy. Other similar compounds may include:
- 4-alkoxy-thieno[2,3-b]pyridine derivatives
- Thienopyridine derivatives with different substituents These compounds share a similar core structure but differ in their functional groups and overall activity .
Propriétés
Formule moléculaire |
C18H26N4O3S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
3-amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H26N4O3S/c1-2-24-8-9-25-11-12-4-3-7-22(10-12)13-5-6-21-18-14(13)15(19)16(26-18)17(20)23/h5-6,12H,2-4,7-11,19H2,1H3,(H2,20,23) |
Clé InChI |
GOAKYBVMJUXOFY-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCC1CCCN(C1)C2=C3C(=C(SC3=NC=C2)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


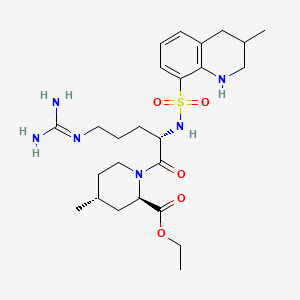
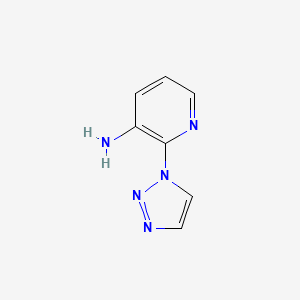

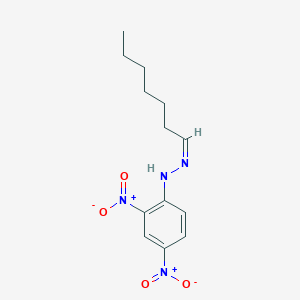



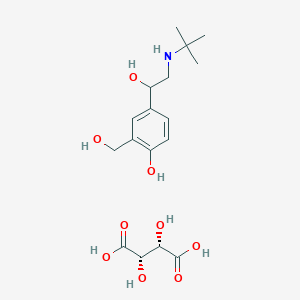
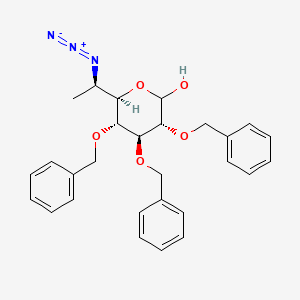
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
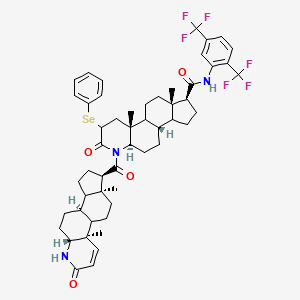

![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)

